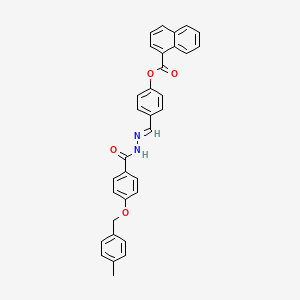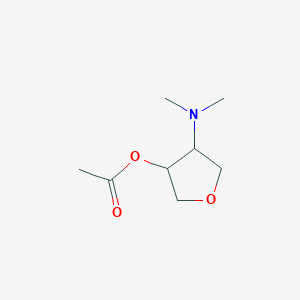![molecular formula C16H23Cl3N2O B12008389 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE is a synthetic organic compound It is characterized by the presence of a heptanoic acid moiety linked to a substituted amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE typically involves the reaction of heptanoic acid with 2,2,2-trichloro-1-o-tolylamino-ethylamine. The reaction conditions may include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, potentially involving multiple steps of purification such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in biological assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other substituted amides or derivatives of heptanoic acid. Examples could be:
- Heptanoic acid amides with different substituents.
- Trichloro-substituted amides with varying chain lengths.
Uniqueness
The uniqueness of HEPTANOIC ACID (2,2,2-TRICHLORO-1-O-TOLYLAMINO-ETHYL)-AMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
特性
分子式 |
C16H23Cl3N2O |
|---|---|
分子量 |
365.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C16H23Cl3N2O/c1-3-4-5-6-11-14(22)21-15(16(17,18)19)20-13-10-8-7-9-12(13)2/h7-10,15,20H,3-6,11H2,1-2H3,(H,21,22) |
InChIキー |
NSPQCKQWKAXZGL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)


![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)
![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)


![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
